Isopsoralenoside

Descripción general

Descripción

Isopsoralenoside es un benzofurano glucósido derivado de la planta Psoralea corylifolia. Es conocido por sus diversas actividades biológicas, incluida la actividad estrogénica, la aceleración de la proliferación osteoblástica, los efectos antitumorales y las propiedades antibacterianas . Este compuesto puede metabolizarse rápidamente a psoraleno en el tracto digestivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de isopsoralenoside implica varios pasos. Un método incluye la extracción de Psoralea corylifolia utilizando agua, seguida de la concentración del extracto. La solución concentrada se hidroliza luego con ácido, y el hidrolisado se purifica utilizando resina de adsorción macroporosa. El producto final se obtiene mediante elución con etanol y purificación adicional utilizando una columna de gel de sílice .

Métodos de Producción Industrial

La producción industrial de this compound sigue pasos similares pero a mayor escala. El proceso implica la extracción por reflujo de Psoralea corylifolia, la hidrólisis y la purificación utilizando resina de adsorción macroporosa y columnas de gel de sílice. Este método es eficiente, con un alto rendimiento y una contaminación mínima, lo que lo hace adecuado para la producción en masa .

Análisis De Reacciones Químicas

Tipos de Reacciones

Isopsoralenoside experimenta varias reacciones químicas, que incluyen:

Oxidación: El anillo de furano puede oxidarse para formar intermediarios de furanoepóxido o γ-cetoenal.

Hidrólisis: El compuesto se puede hidrolizar para formar psoraleno.

Hidrogenación: Las reacciones de reducción pueden convertir el anillo de furano a dihidroxidiol.

Reactivos y Condiciones Comunes

Oxidación: Por lo general, implica agentes oxidantes como el peróxido de hidrógeno o los perácidos.

Hidrólisis: Se utilizan condiciones ácidas, como el ácido clorhídrico, para la hidrólisis.

Hidrogenación: Se utilizan catalizadores como paladio sobre carbón (Pd/C) para las reacciones de hidrogenación.

Principales Productos

Psoraleno: Formado mediante hidrólisis.

Furanoepóxido y γ-cetoenal: Formado mediante oxidación.

Dihidroxidiol: Formado mediante hidrogenación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Isopsoralenoside exhibits a range of pharmacological effects, including:

- Antioxidant Activity : It has been shown to mitigate oxidative stress, which is crucial in preventing cellular damage and aging processes. Research indicates that this compound can enhance the body's antioxidant defenses, thereby contributing to neuroprotection and overall health maintenance .

- Anti-inflammatory Effects : This compound has demonstrated the ability to reduce inflammation, making it a candidate for treating conditions characterized by chronic inflammation .

- Estrogenic Activity : this compound exhibits estrogen-like effects, which may be beneficial in managing menopausal symptoms and osteoporosis by promoting bone health through estrogenic pathways .

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various in vitro models where it showed potential in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by enhancing antioxidant enzyme activity . This suggests potential applications in neurodegenerative diseases.

Osteoporosis Treatment

In a clinical study involving postmenopausal women, this compound was administered as part of a herbal formulation aimed at improving bone density. The results showed an increase in bone mineral density compared to the control group, supporting its use as a natural therapeutic agent for osteoporosis management .

Anticancer Research

In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings highlight its potential as a complementary treatment option in cancer therapy .

Comparative Analysis of this compound with Other Compounds

| Compound | Main Effects | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | Antioxidant, anti-inflammatory | Modulates signaling pathways (NF-kB, MAPK) | Osteoporosis, neuroprotection |

| Psoralen | Antifungal, anti-inflammatory | Enhances immune response | Vitiligo treatment |

| Psoralenside | Antioxidant | Scavenges free radicals | General health maintenance |

Mecanismo De Acción

Isopsoralenoside ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad estrogénica: Se une a los receptores de estrógeno, imitando los efectos del estrógeno.

Proliferación osteoblástica: Estimula la proliferación de osteoblastos, promoviendo la formación ósea.

Efectos antitumorales: Induce la apoptosis en las células cancerosas a través de varias vías de señalización.

Actividad antibacteriana: Inhibe el crecimiento bacteriano interfiriendo con la síntesis de la pared celular bacteriana.

Comparación Con Compuestos Similares

Compuestos Similares

Psoralenoside: Otro benzofurano glucósido de Psoralea corylifolia con actividades biológicas similares.

Psoraleno: Un compuesto relacionado que es un metabolito principal del isopsoralenoside.

Isopsoraleno: Un compuesto estructuralmente similar con efectos biológicos comparables.

Singularidad

This compound es único debido a su rápido metabolismo a psoraleno en el tracto digestivo y su amplia gama de actividades biológicas, incluidos los efectos estrogénicos, la proliferación osteoblástica, las propiedades antitumorales y antibacterianas .

Actividad Biológica

Isopsoralenoside, a benzofuran glycoside derived from Psoralea corylifolia, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, including its estrogenic, antitumor, antibacterial, and osteoblastic proliferation activities, supported by various studies and case analyses.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 366.319 g/mol |

| CAS Number | 905954-18-9 |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 662.4 ± 55.0 °C |

| Flash Point | 354.4 ± 31.5 °C |

Estrogenic Activity

This compound exhibits significant estrogen-like activity, acting as an agonist for both estrogen receptor alpha (ERα) and beta (ERβ). This activity has been demonstrated in various studies, including one that highlighted its ability to activate the classical ER signaling pathway in both human breast and endometrial cell lines . The implications of this activity suggest potential therapeutic uses in treating postmenopausal symptoms and other estrogen-related conditions.

Antitumor Effects

Research indicates that this compound possesses notable antitumor properties. Studies have shown that extracts from Psoralea corylifolia, including this compound, can induce apoptosis in various cancer cell lines. For instance, Lee et al. reported that psoralidin, a related compound, exhibited cytotoxicity with IC50 values against several cancer cell lines, suggesting a similar potential for this compound .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on the HT-29 colon cancer cell line, the compound demonstrated significant cell viability reduction at concentrations above 50 µg/mL after 48 hours of treatment . The results indicated a concentration-dependent response, reinforcing its potential as an anticancer agent.

Antibacterial Activity

This compound also shows promising antibacterial properties. It has been tested against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria ranged from 0.009 to 0.073 mM, indicating potent antibacterial action .

Comparative Antibacterial Efficacy

| Compound | MIC (mM) against S. aureus | MIC (mM) against E. coli |

|---|---|---|

| This compound | 0.009 | Not specified |

| Psoralidin | 0.3 | Not specified |

| Bakuchiol | 0.073 | Not specified |

Osteoblastic Proliferation

Another significant aspect of this compound's biological activity is its ability to enhance osteoblastic proliferation. This property could be beneficial in treating osteoporosis and other bone-related disorders by promoting bone formation and mineralization .

Propiedades

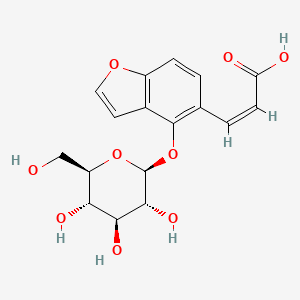

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYXILYLXYDFE-MIVOEOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isopsoralenoside, and where is it found?

A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]

Q2: Can you elaborate on the biotransformation of this compound in the human body?

A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []

Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?

A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?

A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]

Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?

A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]

Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?

A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]

Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?

A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:

Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?

A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.